Cas no 2138069-07-3 (3,4-Bis(propan-2-yl)cyclohexan-1-one)

3,4-Bis(propan-2-yl)cyclohexan-1-one Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL17852573
- EN300-1156844
- 2138069-07-3
- 3,4-bis(propan-2-yl)cyclohexan-1-one
- 3,4-Bis(propan-2-yl)cyclohexan-1-one
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- Inchi: 1S/C12H22O/c1-8(2)11-6-5-10(13)7-12(11)9(3)4/h8-9,11-12H,5-7H2,1-4H3
- InChI Key: UIBHLNNPWRIMGQ-UHFFFAOYSA-N
- SMILES: O=C1CCC(C(C)C)C(C1)C(C)C
Computed Properties
- Exact Mass: 182.167065321g/mol
- Monoisotopic Mass: 182.167065321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 17.1Ų
3,4-Bis(propan-2-yl)cyclohexan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1156844-0.25g |
3,4-bis(propan-2-yl)cyclohexan-1-one |
2138069-07-3 | 0.25g |
$1156.0 | 2023-05-26 | ||
Enamine | EN300-1156844-0.05g |
3,4-bis(propan-2-yl)cyclohexan-1-one |
2138069-07-3 | 0.05g |
$1056.0 | 2023-05-26 | ||
Enamine | EN300-1156844-5.0g |
3,4-bis(propan-2-yl)cyclohexan-1-one |
2138069-07-3 | 5g |
$3645.0 | 2023-05-26 | ||
Enamine | EN300-1156844-1.0g |
3,4-bis(propan-2-yl)cyclohexan-1-one |
2138069-07-3 | 1g |
$1256.0 | 2023-05-26 | ||
Enamine | EN300-1156844-10.0g |
3,4-bis(propan-2-yl)cyclohexan-1-one |
2138069-07-3 | 10g |
$5405.0 | 2023-05-26 | ||
Enamine | EN300-1156844-2.5g |
3,4-bis(propan-2-yl)cyclohexan-1-one |
2138069-07-3 | 2.5g |
$2464.0 | 2023-05-26 | ||
Enamine | EN300-1156844-0.1g |
3,4-bis(propan-2-yl)cyclohexan-1-one |
2138069-07-3 | 0.1g |
$1106.0 | 2023-05-26 | ||
Enamine | EN300-1156844-0.5g |
3,4-bis(propan-2-yl)cyclohexan-1-one |
2138069-07-3 | 0.5g |
$1207.0 | 2023-05-26 |
3,4-Bis(propan-2-yl)cyclohexan-1-one Related Literature
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
Additional information on 3,4-Bis(propan-2-yl)cyclohexan-1-one
Introduction to 3,4-Bis(propan-2-yl)cyclohexan-1-one (CAS No. 2138069-07-3) and Its Emerging Applications in Chemical Biology
3,4-Bis(propan-2-yl)cyclohexan-1-one, identified by the chemical abstracts service number 2138069-07-3, is a compound of significant interest in the field of chemical biology due to its unique structural properties and potential applications in drug discovery and molecular research. This bicyclic ketone derivative features a cyclohexane core substituted with two propan-2-yl groups at the 3 and 4 positions, creating a molecule with distinct steric and electronic characteristics that make it a valuable scaffold for synthetic chemistry and biological assays.
The structural motif of 3,4-Bis(propan-2-yl)cyclohexan-1-one contributes to its versatility, enabling modifications that can fine-tune its interactions with biological targets. The presence of the ketone group (C=O) at the 1-position provides a site for further functionalization, such as oxidation to esters or reduction to alcohols, while the isopropyl side chains introduce lipophilicity and potential for hydrogen bonding interactions. These features have positioned this compound as a candidate for exploring novel pharmacophores in medicinal chemistry.
Recent advancements in computational chemistry have facilitated the design of derivatives of 3,4-Bis(propan-2-yl)cyclohexan-1-one tailored for specific biological activities. For instance, virtual screening methods have been employed to identify analogs with enhanced binding affinity to protein targets involved in metabolic pathways. Such studies highlight the compound's potential as a lead molecule in the development of therapeutic agents targeting disorders related to enzyme inhibition or receptor modulation.
In the realm of synthetic organic chemistry, 3,4-Bis(propan-2-yl)cyclohexan-1-one serves as a versatile intermediate in constructing more complex molecules. Its cyclohexane ring can be further functionalized through cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, allowing for the integration of aryl or vinyl groups. Additionally, the ketone functionality can undergo condensation reactions with hydrazines or aldehydes to form Schiff bases, which are known for their diverse biological activities including antimicrobial and anti-inflammatory properties.
Biological investigations into 3,4-Bis(propan-2-yl)cyclohexan-1-one have revealed promising results in preclinical models. Studies indicate that certain derivatives exhibit inhibitory effects on enzymes implicated in cancer progression, such as kinases and proteases. The compound's ability to modulate these enzymatic pathways suggests its utility in developing treatments for oncological applications. Furthermore, its structural similarity to natural products has prompted exploration into its potential as a scaffold for antimicrobial agents, addressing the growing challenge of antibiotic resistance.
The synthesis of 3,4-Bis(propan-2-yl)cyclohexan-1-one itself presents an interesting challenge due to the need for precise stereocontrol during ring formation and substitution. Modern synthetic strategies employ catalytic methods such as transition metal-catalyzed cyclizations and asymmetric hydrogenations to achieve high enantiomeric purity. These techniques not only enhance yield but also improve the scalability of production, making it feasible for large-scale applications in pharmaceutical research.
The compound's physicochemical properties also make it suitable for formulation into various drug delivery systems. Its moderate solubility in organic solvents allows for incorporation into lipid-based nanoparticles or micelles, which can improve bioavailability and targeted delivery of therapeutic payloads. Such formulations are particularly relevant in nanomedicine, where precise control over drug release kinetics is essential for optimizing treatment outcomes.
Future research directions may explore the use of 3,4-Bis(propan-2-yl)cyclohexan-1-one as a building block for exploring structure-activity relationships (SAR) across different biological targets. By systematically modifying its substituents and examining changes in activity profiles, scientists can gain insights into how molecular structure influences biological function. This approach is crucial for designing next-generation drugs with improved efficacy and reduced side effects.
The growing interest in 3,4-Bis(propan-2-yl)cyclohexan-1-one underscores its significance as a compound with broad applicability in chemical biology. As research continues to uncover new synthetic methodologies and biological functions, this molecule is poised to play an increasingly important role in advancing both fundamental scientific understanding and therapeutic innovation.
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